

An In-depth Technical Guide to Dichlorododecylmethyldichlorosilane: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorododecylmethyldichlorosilane*

Cat. No.: *B099570*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

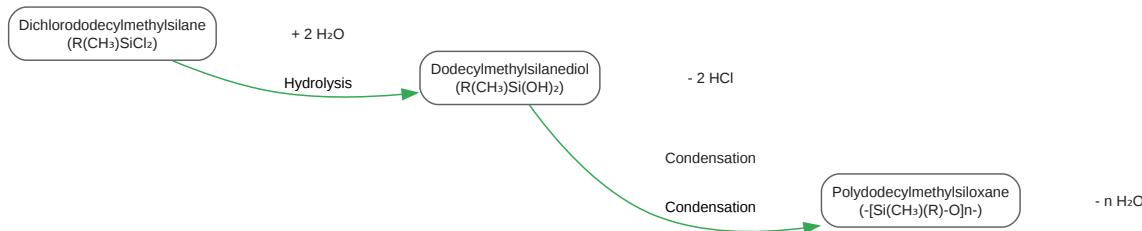
Dichlorododecylmethyldichlorosilane ($C_{11}H_{24}Cl_2Si$) is a versatile organosilicon compound with significant applications in materials science and surface chemistry. Its bifunctional nature, characterized by a long hydrophobic dodecyl chain and two reactive chlorine atoms, allows for the modification of surfaces to impart hydrophobicity and for its use as a coupling agent. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of **dichlorododecylmethyldichlorosilane**, tailored for professionals in research and development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and draws parallels from similar dichlorosilanes to provide a thorough understanding of its characteristics.

Chemical Properties

Dichlorododecylmethyldichlorosilane is a colorless to light yellow liquid with a characteristic pungent odor. Its physical and chemical properties are summarized in the table below. It is important to note that there can be some ambiguity in literature and commercial sources between "dodecyl" (C_{12}) and "decyl" (C_{10}) derivatives. This guide focuses on the dodecyl compound.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄ Cl ₂ Si	
Molecular Weight	255.3 g/mol	
CAS Number	18407-07-3	
Appearance	Colorless to Light yellow to Light orange clear liquid	
Density	0.960 g/cm ³	
Melting Point	<0°C	
Boiling Point	Data not available	
Purity	>95.0% (GC)	
Synonyms	Dichloromethyl(dodecyl)silane	

Reactivity


The reactivity of **dichlorododecylmethylsilane** is dominated by the two silicon-chlorine bonds. These bonds are highly susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.

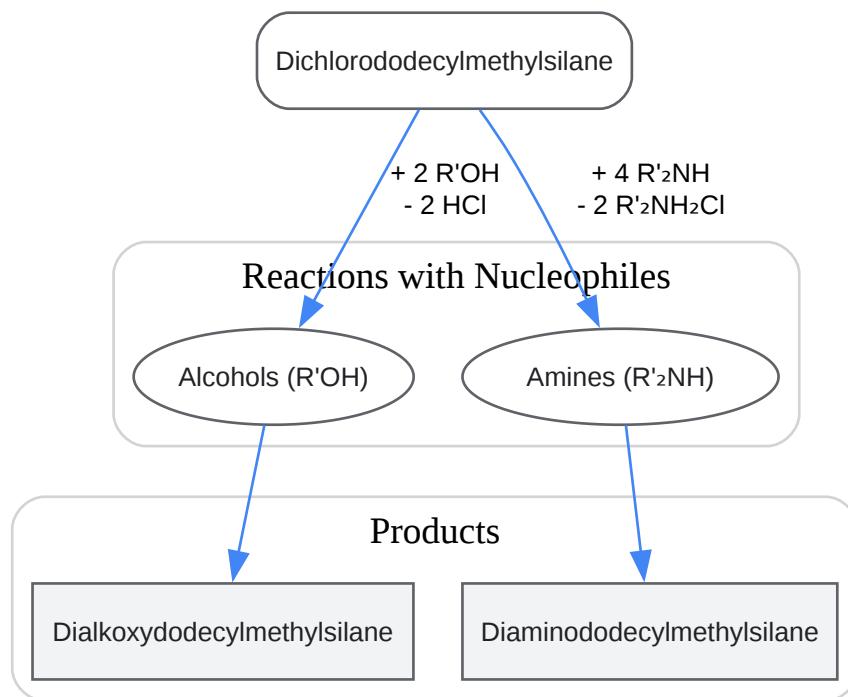
Hydrolysis

The most significant reaction of **dichlorododecylmethylsilane** is its rapid hydrolysis in the presence of water. The silicon-chlorine bonds are readily cleaved to form silanol intermediates (dodecylmethylsilanediol), which are unstable and readily undergo self-condensation to form polysiloxanes. The overall reaction releases hydrochloric acid as a byproduct.[\[1\]](#)

The reaction proceeds in two main steps:

- Hydrolysis: The dichlorosilane reacts with water to form a silanediol.
- Condensation: The silanediol molecules condense with each other to form a polysiloxane polymer, eliminating water in the process.

[Click to download full resolution via product page](#)


Figure 1: Hydrolysis and condensation of **dichlorododecylmethylsilane**.

This reactivity is the basis for its use in forming hydrophobic coatings. When applied to a surface containing hydroxyl groups (e.g., glass, silica), the silanol intermediates can co-condense with the surface hydroxyls, covalently bonding the dodecylmethylsiloxane layer to the substrate.[2][3]

Reaction with Nucleophiles

Beyond water, **dichlorododecylmethylsilane** reacts with a variety of other nucleophiles, such as alcohols and amines.

- **Reaction with Alcohols:** In the presence of an alcohol (R'OH), the chloro groups are substituted by alkoxy groups to form dialkoxydodecylmethylsilanes. This reaction also produces HCl and is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid.
- **Reaction with Amines:** Primary and secondary amines react with **dichlorododecylmethylsilane** to form aminosilanes.[4][5] The reaction involves the nucleophilic attack of the amine nitrogen on the silicon atom, leading to the displacement of chloride. Two equivalents of the amine are typically required, with one acting as the nucleophile and the second as a base to neutralize the liberated HCl.[4]

[Click to download full resolution via product page](#)

Figure 2: General reactivity of **dichlorododecylmethylsilane** with nucleophiles.

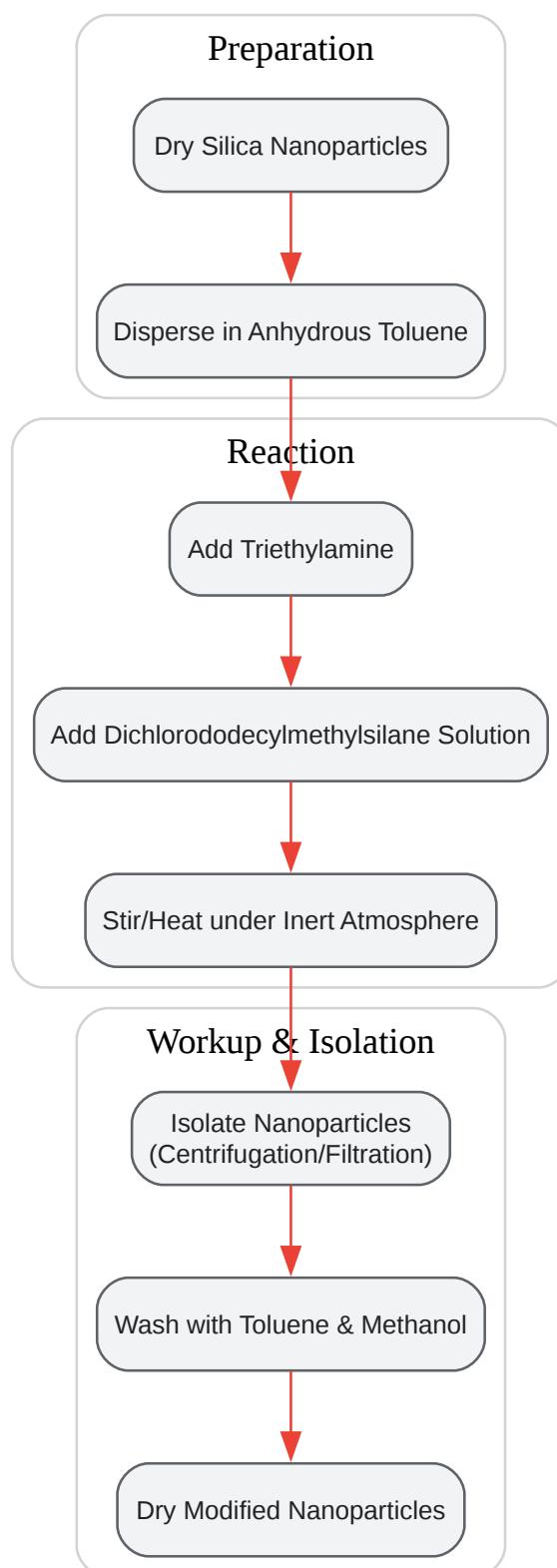
Thermal Stability

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for **dichlorododecylmethylsilane** is not readily available in the public domain. However, based on studies of analogous dichlorosilanes, it is expected to have moderate thermal stability.[6][7] Decomposition is likely to occur at elevated temperatures, potentially through the elimination of HCl or homolytic cleavage of the Si-C or Si-Cl bonds.[7] The presence of catalysts can significantly lower the decomposition temperature. For applications involving high temperatures, a thorough thermal analysis of the specific formulation is recommended.

Experimental Protocols

Due to the lack of specific, published experimental protocols for **dichlorododecylmethylsilane**, the following section provides a generalized procedure for a common application: the hydrophobic surface modification of silica nanoparticles. This protocol is based on established methods for similar dichlorosilanes and should be optimized for specific substrates and desired outcomes.[3][8]

Objective: To render silica nanoparticles hydrophobic via surface modification with **dichlorododecylmethylsilane**.


Materials:

- Silica nanoparticles
- Anhydrous toluene
- **Dichlorododecylmethylsilane**
- Triethylamine (or other suitable base)
- Methanol (for washing)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

- Drying of Silica Nanoparticles: The silica nanoparticles are dried under vacuum at 120-150°C for at least 4 hours to remove adsorbed water.
- Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar is charged with the dried silica nanoparticles. The flask is then placed under an inert atmosphere (N₂ or Ar).
- Dispersion: Anhydrous toluene is added to the flask to disperse the nanoparticles, and the suspension is stirred vigorously.
- Addition of Reagents: Triethylamine is added to the suspension to act as an HCl scavenger. Subsequently, a solution of **dichlorododecylmethylsilane** in anhydrous toluene is added dropwise to the stirred suspension at room temperature.
- Reaction: The reaction mixture is stirred at room temperature for several hours or heated to a moderate temperature (e.g., 50-80°C) to ensure complete reaction. The progress of the reaction can be monitored by observing the change in the dispersibility of the nanoparticles in different solvents.

- **Workup:** After the reaction is complete, the modified nanoparticles are isolated by centrifugation or filtration.
- **Washing:** The isolated nanoparticles are washed several times with toluene to remove unreacted silane and triethylamine hydrochloride, followed by a final wash with methanol to remove any remaining impurities.
- **Drying:** The hydrophobically modified silica nanoparticles are dried under vacuum.

[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for surface modification of silica nanoparticles.

Applications in Research and Drug Development

While direct applications of **dichlorododecylmethylsilane** in drug formulations are not documented, its role as a surface modifying agent and a chemical intermediate is highly relevant to the pharmaceutical and biomedical fields.

- Surface Modification of Drug Carriers: The hydrophobic properties imparted by the dodecyl chain can be utilized to modify the surface of drug delivery systems such as silica nanoparticles or other inorganic carriers.^[8] This can influence drug loading, release kinetics, and the interaction of the carrier with biological systems.
- Synthesis of Functionalized Siloxanes: As a difunctional monomer, **dichlorododecylmethylsilane** can be used in the synthesis of well-defined silicone polymers and oligomers. These materials can be further functionalized for various biomedical applications.
- Coupling Agent: In the development of composite materials for medical devices or diagnostic tools, **dichlorododecylmethylsilane** can act as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices.^{[2][9]}

Safety and Handling

Dichlorododecylmethylsilane is a reactive and corrosive chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: It is flammable and reacts with water to produce corrosive hydrochloric acid. It can cause severe skin burns and eye damage.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle under an inert atmosphere to prevent reaction with atmospheric moisture. Keep away from sources of ignition.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, MS) for **dichlorododecylmethylsilane** is not readily available in public databases. However, based on the analysis of similar compounds, the following spectral features can be anticipated:

- ^1H NMR: Resonances corresponding to the methyl group attached to silicon, and a complex series of signals for the dodecyl chain protons. The methyl protons would appear as a singlet, while the dodecyl protons would show characteristic multiplets.
- ^{13}C NMR: Signals for the methyl carbon and the twelve distinct carbons of the dodecyl chain.
- IR Spectroscopy: Characteristic peaks for C-H stretching and bending vibrations of the alkyl groups, and Si-C and Si-Cl stretching vibrations. The absence of a broad O-H stretch would indicate the absence of hydrolysis products.
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns characteristic of the loss of methyl, dodecyl, and chlorine radicals. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) would be evident in chlorine-containing fragments.[10][11]

Conclusion

Dichlorododecylmethylsilane is a valuable reagent for researchers and scientists working in materials science and surface chemistry. Its high reactivity, driven by the two silicon-chlorine bonds, allows for versatile surface modification and the synthesis of novel silicone-based materials. While a lack of comprehensive, publicly available data necessitates careful experimental design and characterization, the fundamental principles of its chemistry, as outlined in this guide, provide a solid foundation for its effective and safe utilization in research and development, including potential applications in the broader field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [openresearch.okstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.buffalo.edu [eng.buffalo.edu]
- 7. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. mass spectrum of 1,1-dichloroethane C₂H₄Cl₂ CH₃CHCl₂ fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of 1,2-dichloroethane C₂H₄Cl₂ CH₂ClCH₂Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dichlorododecylmethylsilane: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099570#dichlorododecylmethylsilane-chemical-properties-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com